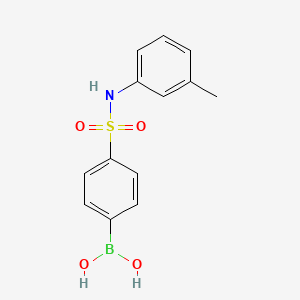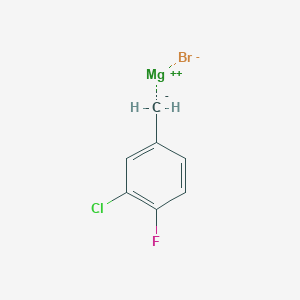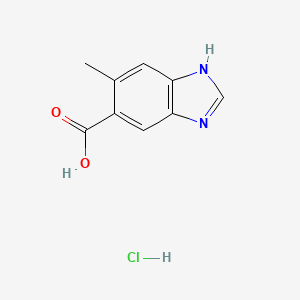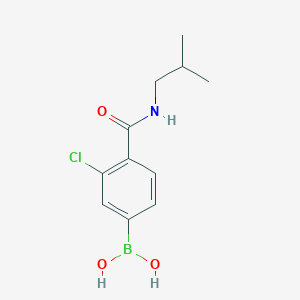
3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid; 97%
説明
3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is a chemical compound with the CAS Number: 2096335-60-1 . It has a molecular weight of 255.51 g/mol . The IUPAC name for this compound is 3-chloro-4-[(isobutylamino)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BClNO3/c1-7(2)6-14-11(15)9-4-3-8(12)5-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .科学的研究の応用
Synthesis and Antimicrobial Activity
Boronic acids and their derivatives have been explored for their potential in synthesizing new compounds with significant antimicrobial properties. For instance, the study by G. Naganagowda and A. Petsom (2011) focuses on the synthesis and antimicrobial activity of quinazolinone derivatives, demonstrating the utility of chloro-benzothiophene compounds in developing new antibacterial and antifungal agents (Naganagowda & Petsom, 2011). This suggests that derivatives of boronic acids, including those with isobutylcarbamoyl groups, could be valuable in creating novel antimicrobial compounds.
Polymer and Materials Science
Boronic acid-functionalized polymers have been studied for their unique properties and applications in materials science. Baojiao Gao, Li Fang, and Jiying Men (2012) investigated the preparation, structure, and fluorescence emission of polymer-rare earth complexes, incorporating aryl carboxylic acid-functionalized polystyrene with Tb(III) ion for enhanced fluorescence emission (Gao, Fang, & Men, 2012). This work highlights the role of boronic acid derivatives in developing materials with potential applications in sensing, imaging, and electronics.
Optical Modulation and Sensing
The ability of phenyl boronic acids to bind saccharides has been exploited in the development of sensors and optical modulation devices. B. Mu et al. (2012) discussed the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for near-infrared fluorescence modulation in response to saccharide binding, showcasing the application of boronic acid derivatives in creating sensitive and selective biosensors (Mu et al., 2012).
Extraction and Separation Technologies
The study by Reyhaneh Safarbali, M. Yaftian, and A. Zamani (2016) on the synergistic extraction of lanthanide ions using dibutylcarbamoylbenzoic acid demonstrates the utility of boronic acid derivatives in enhancing the efficiency and selectivity of metal ion extraction processes (Safarbali, Yaftian, & Zamani, 2016). This application is particularly relevant in the purification of rare earth elements, which are crucial for various high-tech and green energy applications.
Safety and Hazards
特性
IUPAC Name |
[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-7(2)6-14-11(15)9-4-3-8(12(16)17)5-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGJLHOYSUCWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCC(C)C)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157776 | |
| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid | |
CAS RN |
2096335-60-1 | |
| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096335-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



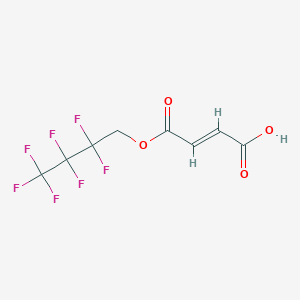
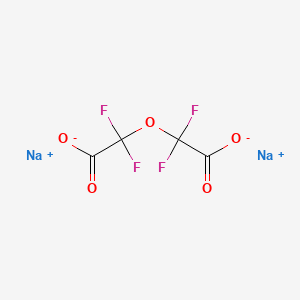

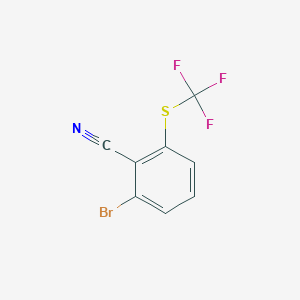

![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)
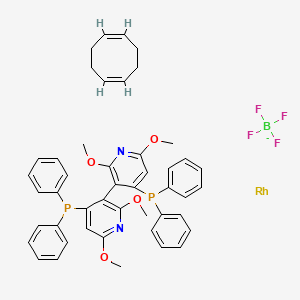
![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)
